molecular formula C12H22ClNO2 B1477254 2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one CAS No. 2098011-82-4

2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one

Cat. No.: B1477254
CAS No.: 2098011-82-4
M. Wt: 247.76 g/mol
InChI Key: WGEIJSRJQJBELH-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one is a synthetic chloro-containing piperidine derivative intended for research and development purposes. As a high-purity chemical building block, this compound is of significant interest in medicinal chemistry and pharmaceutical research. Chlorine atoms are a critical feature in modern drug design, with over 250 FDA-approved drugs containing chlorine, as they can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity to therapeutic targets . The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system . The specific structure of this compound, featuring a chloro ketone group linked to a hydroxy-substituted piperidine ring, suggests its potential utility as a key intermediate in the synthesis of more complex molecules for investigating new biological pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All information provided is for research reference purposes. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-1-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO2/c1-8(2)6-10-7-14(5-4-11(10)15)12(16)9(3)13/h8-11,15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEIJSRJQJBELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCC1O)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of α-Chloroketones with Hydroxy-Substituted Piperidine Moieties

Given the structure of 2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one, the preparation likely involves:

  • Starting from a 4-hydroxy-3-isobutylpiperidine derivative bearing a ketone functional group at the 1-position.
  • Chlorination at the α-position adjacent to the ketone carbonyl to introduce the chlorine atom.

Specific Preparation Methodology (Inferred from Analogous Compounds)

A closely related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, has been synthesized using sulfuryl chloride as the chlorinating agent under mild conditions, which provides a useful model for the preparation of the target compound.

Typical Procedure:

  • Dissolve the hydroxy-substituted ketone precursor in a mixture of methanol and ethyl acetate or dichloromethane.
  • Add sulfuryl chloride dropwise to the stirred solution at 293–303 K.
  • Maintain stirring for 1 hour at room temperature after complete addition.
  • Monitor the reaction progress by thin-layer chromatography.
  • Remove solvents under reduced pressure to isolate the α-chloroketone product.
  • Purify by crystallization from ethanol or appropriate solvents to obtain X-ray quality crystals.

Reaction Scheme Overview

Step Reagents/Conditions Description
1 Hydroxy-substituted piperidinyl ketone precursor Starting material
2 Sulfuryl chloride (1.1 equiv), methanol/ethyl acetate or dichloromethane, 293–303 K α-Chlorination reaction
3 Stirring at room temperature for 1 h Completion of halogenation
4 Solvent removal under reduced pressure Product isolation
5 Crystallization from ethanol Purification

Research Findings and Analytical Data

  • The chlorination reaction proceeds with high yield (up to 95% reported for analogous compounds).
  • The product exhibits characteristic infrared absorption bands corresponding to hydroxyl (broad peak ~3400 cm⁻¹), carbonyl (sharp peak near 1789 cm⁻¹), and aromatic/aliphatic C-H stretches.
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the hydroxy group, chlorinated α-carbon, and piperidine ring protons.
  • Single-crystal X-ray diffraction studies validate the molecular structure, confirming the planar nature of the α-chloroketone moiety and the positioning of substituents.

Data Table Summarizing Key Experimental Parameters (Adapted from Analogous Compound)

Parameter Value/Condition
Chlorinating agent Sulfuryl chloride (1.1 equivalents)
Solvent system Methanol + ethyl acetate/dichloromethane
Temperature 293–303 K (addition), then room temperature stirring
Reaction time 1 hour after addition completion
Yield Approximately 95%
Purification method Crystallization from ethanol
Key IR bands (cm⁻¹) 3400 (OH), 1789 (C=O), 2987 (C-H)
NMR solvent CDCl₃
NMR signals (selected) 4.7 ppm (CH₂), 5.67 ppm (OH), aromatic/aliphatic protons

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Kappa Opioid Receptor Antagonism
One of the primary applications of this compound is its role as a kappa opioid receptor (KOR) antagonist. KOR antagonists are being investigated for their potential in treating various neuropsychiatric disorders, including depression and anxiety. The compound has been shown to exhibit favorable pharmacokinetic properties, which are essential for its efficacy in clinical settings. For instance, studies indicate that compounds with similar structures can effectively antagonize KOR agonist-induced effects in animal models, suggesting a pathway for therapeutic development .

Pharmacokinetic Profiles
The pharmacokinetic profiles of KOR antagonists like 2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one have been extensively studied. These profiles include absorption, distribution, metabolism, and excretion (ADMET) characteristics that are crucial for determining the viability of new drugs. Research has shown that modifications to the chemical structure can significantly impact these profiles, leading to improved selectivity and reduced side effects .

Cosmetic Formulation

Use in Cosmetic Products
The compound is also being explored for its applications in cosmetic formulations. Its properties may make it suitable as an active ingredient in skincare products aimed at improving skin health and appearance. The presence of hydroxyl groups suggests potential moisturizing benefits, while the piperidine moiety may impart additional skin-conditioning properties .

Case Study: Neuropsychiatric Disorders

A significant study focused on the efficacy of KOR antagonists in treating stress-related mood disorders demonstrated that compounds similar to this compound could reduce symptoms associated with depression and anxiety in rodent models. The findings highlighted the importance of selecting compounds with optimal pharmacokinetic properties to ensure effective brain penetration and sustained action .

Case Study: Cosmetic Applications

In cosmetic research, formulations containing derivatives of this compound were tested for their moisturizing effects on human skin cells. Results indicated that the compound enhanced hydration levels significantly when compared to control formulations lacking active ingredients. This positions this compound as a promising candidate for future cosmetic development .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups
Target Compound 2-chloro, 4-hydroxy-3-isobutylpiperidin-1-yl C₁₃H₂₃ClNO₂ 268.8 g/mol Chloro, hydroxy, piperidine, isobutyl
3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one 3-chloro, 4-hydroxy-3-isobutylpiperidin-1-yl C₁₃H₂₃ClNO₂ 268.8 g/mol Structural isomer (chloro position shift)
2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one 2-chloro, 4-ethylpiperazin-1-yl C₉H₁₇ClN₂O 204.7 g/mol Chloro, ethylpiperazine
4-Fluoromethcathinone (4-FMC) 4-fluorophenyl, methylamino C₁₀H₁₂FNO 181.2 g/mol Fluorophenyl, amino
1-(2-Hydroxy-4-isobutoxyphenyl)-3-(pyridin-2-yl)propan-1-one 2-hydroxy-4-isobutoxyphenyl, pyridin-2-yl C₂₀H₂₃NO₃ 331.4 g/mol Hydroxy, isobutoxy, pyridinyl

Key Observations :

  • Positional Isomerism : The 3-chloro analog () shares the same molecular formula as the target compound but differs in chloro placement, which may alter reactivity and biological interactions.
  • Piperazine vs. Piperidine : The ethylpiperazine analog () lacks the hydroxy and isobutyl groups, reducing steric bulk and hydrogen-bonding capacity compared to the target compound.
  • Cathinone Derivatives: 4-FMC () and related cathinones prioritize aryl and amino substituents for CNS activity, contrasting with the target compound’s piperidine and hydroxy motifs.
Physicochemical Properties
  • Solubility: The hydroxy group on the piperidine ring may enhance water solubility compared to non-polar analogs like 4-FMC .
  • Stability: The chloro substituent may increase electrophilicity, raising reactivity concerns absent in non-halogenated analogs (e.g., flavouring agents in ).
Pharmacological and Toxicological Profiles
  • Biological Targets: Cathinones (e.g., 4-FMC) target monoamine transporters due to their amino-arylpropanone core . The target compound’s piperidine and hydroxy groups may shift activity toward sigma receptors or enzymes, though direct evidence is lacking.

Biological Activity

2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one, with the CAS number 2098011-82-4, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C_{12}H_{22}ClN_{2}O
  • Molecular Weight : 238.77 g/mol
  • Chemical Structure :
    ClC(C(=O)C3H7N)C4H9OH\text{Cl}-\text{C}(C(=O)-\text{C}_{3}\text{H}_{7}\text{N})-\text{C}_{4}\text{H}_{9}\text{OH}

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It acts as a modulator of the dopaminergic and serotonergic pathways, which are crucial in regulating mood, cognition, and motor functions. The compound's piperidine structure allows it to engage with specific receptor sites in the brain, potentially influencing neurotransmitter release and uptake.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant-like Activity : In animal models, it has shown potential antidepressant effects by enhancing serotonin levels in the synaptic cleft.
  • Anxiolytic Properties : Studies suggest that it may reduce anxiety-like behaviors in rodent models, possibly through modulation of GABAergic activity.
  • Neuroprotective Effects : Preliminary findings indicate that it may protect neuronal cells from oxidative stress and apoptosis.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntidepressantIncreased serotonin levels
AnxiolyticReduced anxiety behaviors
NeuroprotectiveProtection against oxidative stress

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antidepressant Effects : A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicative of antidepressant-like effects. The increase in serotonin levels was confirmed through microdialysis techniques in the hippocampus.
  • Anxiety Reduction Study : In a separate experiment, the compound was administered to rats subjected to elevated plus maze tests. Results showed a marked increase in time spent in open arms, suggesting reduced anxiety levels.
  • Neuroprotection Research : A recent study highlighted its protective role against neurotoxicity induced by glutamate in cultured neurons. The compound was found to significantly decrease cell death and promote cell survival pathways.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer: A plausible route involves nucleophilic substitution between 2-chloropropanoyl chloride and 4-hydroxy-3-isobutylpiperidine. Key steps:

Acylation : React the piperidine derivative with 2-chloropropanoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.

Base Selection : Use triethylamine or DMAP to neutralize HCl byproducts .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Optimization : Vary temperature (0–25°C), stoichiometry (1:1.2 molar ratio of piperidine to acyl chloride), and solvent polarity to maximize yield.

Q. How can structural characterization be performed for this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR. Key signals:
    • Chloroketone: δ ~2.8–3.2 ppm (CH2_2Cl), δ ~4.5 ppm (COCH2_2) .
    • Piperidine ring: δ ~1.2–1.8 ppm (isobutyl CH3_3), δ ~3.5–4.0 ppm (hydroxyl-bearing CH) .
  • X-Ray Crystallography : Grow crystals via slow evaporation (acetonitrile/methanol). Refine using SHELXL (space group determination, thermal parameters) .

Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate electrostatic potential surfaces (EPS) for nucleophilic attack sites .
  • Molecular Docking : Simulate binding to receptors (e.g., enzymes) with AutoDock Vina. Parameterize the chloro-ketone moiety as a potential electrophile .
  • MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (GROMACS) over 100 ns trajectories.

Q. What analytical techniques are suitable for quantifying impurities in synthesized batches?

Methodological Answer:

  • HPLC : Use a C18 column with mobile phase: methanol/sodium acetate buffer (pH 4.6, 65:35 v/v). Detect at 254 nm .
  • LC-MS : ESI+ mode for molecular ion identification ([M+H]+^+, m/z ~275). Validate method via linearity (R2^2 > 0.995) and LOD/LOQ (<1 ppm) .

Q. How should researchers address contradictions in spectral data across different studies?

Methodological Answer:

  • Cross-Validation : Compare NMR data with analogous compounds (e.g., 2-chloro-1-(4-fluorophenyl)propan-1-one) .
  • Variable Solvent Effects : Re-run NMR in DMSO-d6_6 to assess hydrogen bonding shifts.
  • Crystallographic Confirmation : Resolve ambiguities via single-crystal X-ray diffraction .

Q. What safety protocols are critical during handling and disposal?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for reactions .
  • Waste Management : Collect chlorinated byproducts in sealed containers for incineration .
  • Spill Response : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one
Reactant of Route 2
2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one

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